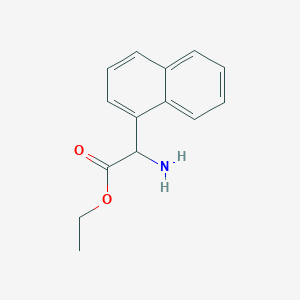

Ethyl 2-amino-2-naphthalen-1-ylacetate

説明

Ethyl 2-amino-2-naphthalen-1-ylacetate is an organic compound belonging to the class of naphthalenes, which are characterized by a naphthalene moiety consisting of two fused benzene rings

特性

IUPAC Name |

ethyl 2-amino-2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUADKWTZIPWOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-naphthalen-1-ylacetate typically involves the esterification of 2-amino-2-naphthalen-1-ylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-amino-2-naphthalen-1-ylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

化学反応の分析

Oxidation Reactions

The primary amino group (-NH<sub>2</sub>) undergoes oxidation to form nitro or imine derivatives. For example:

-

Reagent : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or potassium permanganate (KMnO<sub>4</sub>).

-

Product : Ethyl 2-nitro-2-(naphthalen-1-yl)acetate or oxo derivatives.

-

Conditions : Aqueous acidic or basic media at elevated temperatures.

The naphthalene ring itself is resistant to oxidation under mild conditions but may undergo ring-opening under strong oxidative agents like ozone.

Hydrolysis Reactions

The ester group is susceptible to both acid- and base-catalyzed hydrolysis:

| Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl | Reflux in ethanol | 2-Amino-2-(naphthalen-1-yl)acetic acid |

| Base Hydrolysis | NaOH or KOH | Aqueous ethanol, rt | Sodium 2-amino-2-(naphthalen-1-yl)acetate |

Base hydrolysis proceeds via nucleophilic acyl substitution, while acid hydrolysis follows a protonation-driven mechanism .

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.

Example :

-

Reagent : Benzyl chloride

-

Product : Ethyl 2-(benzylamino)-2-(naphthalen-1-yl)acetate

-

Conditions : Anhydrous DCM with triethylamine (TEA) as a base .

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic frameworks:

-

With Thiourea : Forms thiazole derivatives under refluxing ethanol.

-

With Aldehydes : Undergoes condensation to yield quinoline analogs.

Notable Reaction :

-

Reagent : α-Naphthaldehyde

-

Product : Naphtho[1,2-b]thiazole

-

Conditions : Catalyzed by ammonium chloride in ammonia solution .

Condensation Reactions

The active methylene group (adjacent to ester and amino groups) enables Knoevenagel condensations:

-

Reagent : Aromatic aldehydes (e.g., benzaldehyde)

-

Product : α,β-Unsaturated esters

-

Mechanism : Base-catalyzed deprotonation followed by nucleophilic attack.

Reductive Reactions

While the compound itself is not typically reduced, its derivatives (e.g., cyano analogs) undergo reduction:

-

Reagent : Lithium aluminum hydride (LiAlH<sub>4</sub>)

-

Product : Ethyl 2-amino-2-(naphthalen-1-yl)ethanolate (after reduction of cyano to amine).

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution, primarily at the α-position:

| Reaction Type | Reagent | Product |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted derivative |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Sulfonic acid derivative |

These reactions are slower compared to simpler aromatic systems due to steric hindrance from the ester moiety .

科学的研究の応用

Chemistry

Ethyl 2-amino-2-naphthalen-1-ylacetate serves as a precursor in the synthesis of various organic compounds. It is utilized in analytical chemistry as a reagent for different reactions, contributing to the development of novel chemical entities .

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.

- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation, making it a candidate for further drug development .

Medicine

The compound is explored for its therapeutic applications, particularly:

- Drug Development : It is being considered in the design of new therapeutic agents aimed at treating diseases such as cancer and infections .

- Analgesic Properties : Preliminary studies suggest it may have pain-relieving effects, warranting further investigation into its mechanisms and efficacy .

Industrial Applications

In industrial settings, ethyl 2-amino-2-naphthalen-1-ylacetate is used in producing dyes and pigments. Its chemical structure allows it to act as an effective intermediate in synthesizing various industrial chemicals .

Case Studies and Research Findings

Several studies illustrate the applications of ethyl 2-amino-2-naphthalen-1-ylacetate:

Case Study 1: Anticancer Research

A study published in Pharmaceutical Biology explored the anticancer properties of related naphthalene derivatives. Results indicated that compounds with similar structures exhibited significant cytotoxicity against different cancer cell lines, suggesting that ethyl 2-amino-2-naphthalen-1-ylacetate could have comparable effects .

Case Study 2: Antimicrobial Activity

Research published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of naphthalene derivatives. Ethyl 2-amino-2-naphthalen-1-ylacetate was noted for its potential against resistant bacterial strains, emphasizing its role in developing new antibiotics .

作用機序

The mechanism of action of Ethyl 2-amino-2-naphthalen-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes.

類似化合物との比較

Similar Compounds

- 2-Aminoethyl naphthalen-1-ylacetate

- Methyl 2-amino-2-naphthalen-1-ylacetate

- 2-Amino-1-naphthalenemethanol

Uniqueness

Ethyl 2-amino-2-naphthalen-1-ylacetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.

生物活性

Ethyl 2-amino-2-naphthalen-1-ylacetate (also referred to as Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

Ethyl 2-amino-2-naphthalen-1-ylacetate features an ethyl ester group and an amino group attached to a naphthalene ring. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.28 g/mol |

| Solubility | Soluble in organic solvents like ethanol and methanol |

The biological activity of Ethyl 2-amino-2-naphthalen-1-ylacetate is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biomolecules, while the naphthalene moiety allows for π-π interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of Ethyl 2-amino-2-naphthalen-1-ylacetate. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- In Vitro Studies : The compound demonstrated significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range. This suggests that it may effectively inhibit tumor growth by disrupting normal cell cycle progression and promoting apoptosis .

- Mechanistic Insights : Ethyl 2-amino-2-naphthalen-1-ylacetate appears to destabilize microtubule formation, akin to known antitumor agents like combretastatin A4. This mechanism may lead to cell cycle arrest at the G2/M phase and subsequent cellular apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Preliminary data indicate that it exhibits moderate antibacterial and antifungal activities, making it a candidate for further development in treating infections .

Case Studies

Several research studies have focused on the synthesis and evaluation of Ethyl 2-amino-2-naphthalen-1-ylacetate derivatives:

- Synthesis and Evaluation : A study synthesized novel derivatives of this compound, exploring their binding affinities with opioid receptors (MOR and DOR). These derivatives showed varied efficacy profiles, indicating that modifications to the naphthalene structure could enhance biological activity .

- Comparative Analysis : Comparative studies with related compounds such as N-(2-Aminoethyl)-1-naphthylacetamide revealed that the unique combination of functional groups in Ethyl 2-amino-2-naphthalen-1-ylacetate contributes to distinct biological activities, particularly in drug development contexts .

Summary of Biological Activity

| Activity | Effectiveness | Notes |

|---|---|---|

| Anticancer | High (IC50 in µM range) | Effective against MCF-7 cells; induces apoptosis |

| Antimicrobial | Moderate | Effective against select bacterial strains |

| Opioid Receptor Binding | Variable | Dependent on structural modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。